BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1,3-Dibromo-2-
methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Dibromo-2-methylbutane

Cat. No.: B14651614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and expected chemical behavior of 1,3-Dibromo-2-methylbutane. Due to the limited
availability of specific experimental data for this compound in public literature, this guide
leverages data from analogous compounds and established principles of organic chemistry to
provide a robust predictive analysis.

Molecular Structure and Properties

1,3-Dibromo-2-methylbutane is a halogenated alkane with the chemical formula CsH10Br2.[1]
[2] Its structure features a four-carbon butane chain with a methyl group at the second carbon
and bromine atoms at the first and third positions. The presence of two stereocenters at C2 and
C3 implies the existence of multiple stereoisomers.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dibromo-2-methylbutane is
presented in Table 1. These values are primarily computed and sourced from chemical
databases.
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Property Value Source
Molecular Formula CsHioBr2 [1112]
Molecular Weight 229.94 g/mol [1][2]
IUPAC Name 1,3-dibromo-2-methylbutane [2]

CAS Registry Number 49623-50-9 [1]

INChl=1S/C5H10Br2/c1-4(3-
InChl [1][2]
6)5(2)7/h4-5H,3H2,1-2H3

BUSRMHUIGFKVAM-
InChiKey [1][2]
UHFFFAOYSA-N

SMILES CC(CBr)C(C)Br 2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1,3-Dibromo-2-
methylbutane is not readily available in the reviewed literature, a plausible synthetic route can
be proposed based on established reactions of analogous compounds.

Proposed Synthesis Pathway

A logical approach to the synthesis of 1,3-Dibromo-2-methylbutane would involve the
bromination of a suitable precursor, such as 2-methyl-1-buten-3-ol or a related unsaturated
alcohol. The reaction would likely proceed via electrophilic addition of bromine to the double
bond, followed by substitution of the hydroxyl group.

A potential, though less direct, multi-step synthesis could start from 3-methyl-1-butene. The
addition of a hypobromous acid equivalent would yield a bromohydrin, which could then be
converted to the dibromide.

Experimental Protocol: General Procedure for the Dihalogenation of an Alkene (Analogous
Synthesis)

This is a generalized protocol and would require optimization for the specific synthesis of 1,3-
Dibromo-2-methylbutane.
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e Reaction Setup: A solution of the starting alkene (e.g., 2-methyl-1-buten-3-ol) in a suitable
inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom
flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice
bath.

e Bromination: A solution of bromine in the same solvent is added dropwise to the cooled
alkene solution with constant stirring. The addition is continued until a faint orange color
persists, indicating complete consumption of the alkene.

e Workup: The reaction mixture is washed sequentially with a solution of sodium thiosulfate (to
qguench excess bromine), water, and brine.

e Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g.,
magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced
pressure using a rotary evaporator.

 Purification: The crude product is then purified by fractional distillation under reduced
pressure to yield the pure 1,3-Dibromo-2-methylbutane.

Purification

The primary method for purifying 1,3-Dibromo-2-methylbutane would be fractional distillation.
Gas chromatography (GC) would be an essential analytical technique to assess the purity of
the final product and to monitor the efficiency of the distillation process. The elution order in GC
is primarily determined by the boiling point of the compounds.

Spectroscopic Analysis (Predicted)

Direct experimental spectra for 1,3-Dibromo-2-methylbutane are not available in the public
domain. The following sections provide predicted spectroscopic characteristics based on the
analysis of similar compounds and general spectroscopic principles.

'H NMR Spectroscopy

The proton NMR spectrum of 1,3-Dibromo-2-methylbutane is expected to be complex due to
the presence of diastereotopic protons and spin-spin coupling. The chemical shifts will be
influenced by the electronegative bromine atoms.
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Predicted Chemical Shifts and Splitting Patterns:

e -CH(Br)-: This proton would appear as a multiplet, significantly downfield due to the adjacent
bromine atom.

e -CH(CHs)-: This proton would also be a complex multiplet, coupled to the protons of the
adjacent methyl group and the methylene group.

e -CH2Br: The protons of this group are diastereotopic and would likely appear as two
separate multiplets, each coupled to the adjacent methine proton.

e -CHs (on C2): This methyl group would appear as a doublet, coupled to the adjacent methine

proton.

e -CHs (on C4): This methyl group would appear as a doublet, coupled to the methine proton
at C3.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of 2-methylbutane, a structural analog, shows four
distinct signals due to symmetry.[3] For 1,3-Dibromo-2-methylbutane, five distinct signals are
expected, corresponding to the five carbon atoms in the molecule. The carbons bonded to
bromine will be significantly deshielded and appear at lower field.

Mass Spectrometry

The mass spectrum of 1,3-Dibromo-2-methylbutane would exhibit a characteristic isotopic
pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2,
and M+4 peaks).[4][5]

Expected Fragmentation Patterns:

¢ Loss of a bromine atom: A prominent peak corresponding to the loss of a bromine radical
(IM-Br]*) would be expected.

» Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to a bromine atom is a
common fragmentation pathway for alkyl halides.[6][7]
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e Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible
fragmentation pathway.

Chemical Reactivity

As an alkyl halide, 1,3-Dibromo-2-methylbutane is expected to undergo nucleophilic
substitution and elimination reactions. The presence of two bromine atoms at primary and
tertiary positions suggests that the reactivity will be dependent on the reaction conditions and
the nature of the nucleophile/base.

Nucleophilic Substitution

The molecule has two sites for nucleophilic attack. The primary bromide is more susceptible to
Sn2 reactions, while the tertiary bromide is more likely to undergo Sn1 reactions. The choice of
solvent and nucleophile will be critical in directing the selectivity of the reaction.

Elimination Reactions

Treatment with a strong, non-nucleophilic base is expected to induce elimination reactions (E1
or E2), leading to the formation of alkenes. The regioselectivity of the elimination will be
governed by Zaitsev's rule, favoring the formation of the more substituted alkene.

Logical Flow of Alkyl Halide Reactions
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Caption: General reaction pathways for 1,3-Dibromo-2-methylbutane.

Toxicological and Environmental Considerations

Organobromine compounds, as a class, have been the subject of environmental and
toxicological scrutiny.[8][9] Many brominated hydrocarbons are known for their persistence in
the environment and potential for bioaccumulation.[10][11]

While specific toxicological data for 1,3-Dibromo-2-methylbutane is not available, it is prudent
to handle this compound with appropriate safety precautions, assuming it may have irritant
properties and potential for toxicity. The metabolism of brominated hydrocarbons can lead to
the release of bromide ions in the body.[12]

Conclusion

1,3-Dibromo-2-methylbutane is a halogenated alkane with potential applications in organic
synthesis as a building block for more complex molecules. While specific experimental data for
this compound is scarce, its chemical behavior can be reliably predicted based on the well-
established chemistry of alkyl halides. Further research is needed to fully characterize its
spectroscopic properties, optimize its synthesis, and evaluate its potential biological activity and
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toxicological profile. Researchers working with this compound should proceed with caution and

employ standard safety protocols for handling halogenated organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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